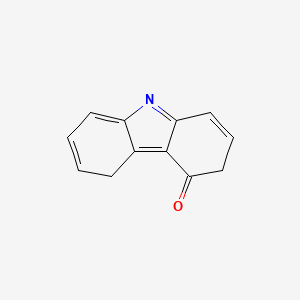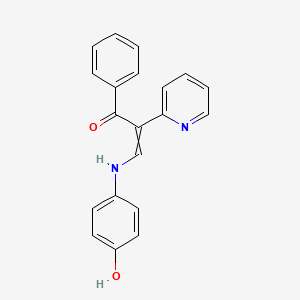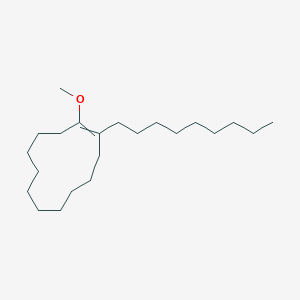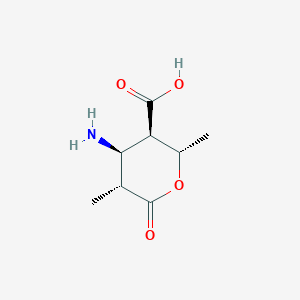
6-(2,3,4-Trimethoxyphenyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3,4-Trimethoxyphenyl)hexanoic acid is an organic compound characterized by a hexanoic acid chain attached to a 2,3,4-trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3,4-Trimethoxyphenyl)hexanoic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a Grignard reagent, followed by oxidation to form the corresponding carboxylic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide. The process is optimized for yield and purity, ensuring the compound meets the required specifications for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(2,3,4-Trimethoxyphenyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(2,3,4-Trimethoxyphenyl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(2,3,4-Trimethoxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to the disruption of cellular processes essential for cancer cell survival. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
- 6-(2,4,5-Trimethoxyphenyl)hexanoic acid
- 6-(3,4,5-Trimethoxyphenyl)hexanoic acid
- 6-(2,3,5-Trimethoxyphenyl)hexanoic acid
Comparison: 6-(2,3,4-Trimethoxyphenyl)hexanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in biological assays, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
917591-98-1 |
|---|---|
Formule moléculaire |
C15H22O5 |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
6-(2,3,4-trimethoxyphenyl)hexanoic acid |
InChI |
InChI=1S/C15H22O5/c1-18-12-10-9-11(14(19-2)15(12)20-3)7-5-4-6-8-13(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
Clé InChI |
ACUAOIKCWLIWBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CCCCCC(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)



![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)


![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
